molecular formula C38H52N6O7 B194267 8-epi Atazanavir CAS No. 1292296-09-3

8-epi Atazanavir

Numéro de catalogue: B194267
Numéro CAS: 1292296-09-3
Poids moléculaire: 704.9 g/mol
Clé InChI: AXRYRYVKAWYZBR-SYEZAVJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-epi Atazanavir is a stereoisomer of Atazanavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS. Atazanavir belongs to the class of protease inhibitors, which function by inhibiting the protease enzyme, thereby preventing the maturation of viral particles. The “8-epi” designation indicates a specific stereochemical configuration at the eighth position of the molecule, which can influence its biological activity and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-epi Atazanavir involves several key steps, including the formation of the core structure and the introduction of various functional groups. The process typically begins with the preparation of a chiral intermediate, which is then subjected to a series of reactions to build the final compound. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the stringent standards required for pharmaceutical use.

Analyse Des Réactions Chimiques

Types of Reactions: 8-epi Atazanavir undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Applications De Recherche Scientifique

Overview

8-epi Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor widely used in the treatment of HIV/AIDS. Its unique stereochemical configuration at the eighth position can influence its biological activity and pharmacokinetic properties. This article explores the scientific research applications of this compound, including its mechanism of action, therapeutic uses, and potential implications in various fields.

Therapeutic Applications

1. Antiviral Treatment:

  • HIV/AIDS Management: this compound is primarily investigated for its efficacy in treating HIV infections. Clinical studies have shown that combinations involving Atazanavir, including this compound, can achieve significant viral suppression in patients with multidrug-resistant HIV .
  • COVID-19 Research: Recent studies have explored the potential of Atazanavir combinations in treating COVID-19, suggesting that it may enhance recovery rates and reduce hospital stays for infected patients .

2. Pharmacokinetic Studies:

  • Drug Interaction Studies: Research has indicated that co-administration with other antiretrovirals can alter the pharmacokinetics of this compound. For example, it has been shown to enhance the exposure of other drugs when used in combination therapies .

Scientific Research Applications

1. Chemistry:

  • Stereochemistry Studies: this compound serves as a model compound for studying stereochemistry and reaction mechanisms due to its unique structural properties.

2. Biology:

  • Biochemical Pathways: Investigations into how this compound interacts with various biological pathways have revealed its influence on cellular metabolism and signaling pathways involved in viral replication.

3. Pharmaceutical Development:

  • Formulation Development: The compound is being explored for its potential in developing new pharmaceutical formulations and drug delivery systems aimed at improving therapeutic outcomes for HIV patients.

Case Study 1: Multidrug-Resistant HIV Treatment

A 27-year-old male patient with a history of multidrug-resistant HIV was treated with a regimen including 300 mg/day of Atazanavir along with Lopinavir/Ritonavir. After six months on this regimen, his CD4 count improved from 169 cells/µL to 204 cells/µL, and his viral load dropped to less than 40 copies/mL, demonstrating the effectiveness of this combination therapy .

Case Study 2: COVID-19 Clinical Trial

In a randomized clinical trial comparing Atazanavir/Ritonavir with Lopinavir/Ritonavir for COVID-19 treatment, patients receiving Atazanavir showed a higher discharge rate within ten days (82.3% vs. 66.1%). This suggests that this compound may have broader antiviral applications beyond HIV treatment .

Mécanisme D'action

8-epi Atazanavir exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious viral particles. By blocking this process, this compound effectively reduces the viral load in infected individuals. The compound’s unique stereochemistry may also influence its binding affinity and specificity for the protease enzyme.

Comparaison Avec Des Composés Similaires

    Atazanavir: The parent compound, widely used in HIV treatment.

    Darunavir: Another protease inhibitor with a similar mechanism of action.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

Comparison: 8-epi Atazanavir is unique due to its specific stereochemical configuration, which can affect its pharmacokinetic properties and biological activity. Compared to Atazanavir, this compound may exhibit different binding affinities and metabolic profiles, potentially leading to variations in efficacy and side effects. When compared to other protease inhibitors like Darunavir and Lopinavir, this compound offers an alternative option with distinct molecular characteristics that may be advantageous in certain therapeutic contexts.

Activité Biologique

8-epi Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor widely used in the treatment of HIV/AIDS. The stereochemical configuration at the eighth position of the molecule significantly influences its biological activity, pharmacokinetics, and therapeutic efficacy. Understanding the biological activity of this compound is crucial for optimizing its use in clinical settings and for further research applications.

Target Enzyme

This compound primarily targets the HIV-1 protease , an enzyme essential for the maturation of HIV virions. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.

Mode of Action

The compound binds to the active site of the HIV-1 protease, effectively blocking its function. This inhibition results in decreased viral replication and lower viral loads in infected individuals. The compound's effectiveness can be influenced by environmental factors such as pH, with solubility decreasing at higher pH levels.

Absorption and Distribution

This compound is rapidly absorbed following administration, with peak plasma concentrations reached approximately 2 to 2.5 hours post-dose. The compound is extensively metabolized in the liver, primarily through cytochrome P450 enzymes (CYP3A4 and CYP3A5) and exhibits significant interactions with drug transporters .

Biotransformation Pathways

The major biotransformation pathways include:

  • Monooxygenation
  • Dioxygenation

These processes contribute to the compound's pharmacological profile and potential side effects.

Dosage Effects

In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses correlate with greater inhibition of viral replication, indicating a therapeutic window that may be exploited in clinical settings.

Inhibition of Viral Replication

In vitro studies have shown that this compound effectively inhibits HIV replication by preventing the maturation of viral particles. This leads to a significant reduction in viral load among treated cells.

Impact on Cellular Processes

The compound also influences various cellular processes:

  • Cell Signaling : Alters signaling pathways involved in immune responses.
  • Gene Expression : Modifies expression profiles related to viral replication and cellular metabolism.
  • Liver Function : Associated with elevations in serum aminotransferase levels and indirect hyperbilirubinemia, indicating potential hepatotoxicity.

Efficacy in Treatment Regimens

Clinical studies have evaluated this compound as part of combination therapy regimens:

  • Atazanavir/Ritonavir with Lamivudine : Demonstrated superior efficacy compared to other regimens over a 96-week period, with a treatment success rate of 77.4% versus 65.4% in alternative treatments .
  • Comparison with Efavirenz : In studies comparing atazanavir/ritonavir against efavirenz, both showed similar antiviral activity but differed in safety profiles and tolerability .

Resistance Patterns

Research has identified resistance mutations associated with atazanavir treatment. Among patients experiencing virological failure, specific mutations like I50L and M46I were prevalent, impacting treatment outcomes and necessitating careful monitoring during therapy .

Research Applications

This compound is not only significant for HIV treatment but also serves as a model compound in various research contexts:

  • Chemistry : Studied for its stereochemical properties and reaction mechanisms.
  • Biological Pathways : Investigated for interactions with cellular proteins and pathways.
  • Pharmaceutical Development : Explored for formulation improvements and drug delivery systems .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-SYEZAVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629138
Record name Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292296-09-3
Record name Atazanavir S,R,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATAZANAVIR S,R,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-epi Atazanavir
Reactant of Route 2
Reactant of Route 2
8-epi Atazanavir
Reactant of Route 3
Reactant of Route 3
8-epi Atazanavir
Reactant of Route 4
8-epi Atazanavir
Reactant of Route 5
Reactant of Route 5
8-epi Atazanavir
Reactant of Route 6
Reactant of Route 6
8-epi Atazanavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.